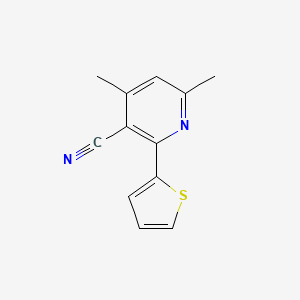

4,6-Dimethyl-2-thien-2-ylnicotinonitrile

Beschreibung

4,6-Dimethyl-2-thien-2-ylnicotinonitrile is an organic compound with the molecular formula C12H10N2S. It is known for its unique structure, which includes a thiophene ring and a nicotinonitrile moiety.

Eigenschaften

IUPAC Name |

4,6-dimethyl-2-thiophen-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-8-6-9(2)14-12(10(8)7-13)11-4-3-5-15-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTRSTAYUWTRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)C2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4,6-Dimethyl-2-thien-2-ylnicotinonitrile typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of 4,6-Dimethyl-2-thien-2-ylnicotinonitrile may involve similar synthetic routes but on a larger scale.

Analyse Chemischer Reaktionen

4,6-Dimethyl-2-thien-2-ylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of 4,6-Dimethyl-2-thien-2-ylnicotinonitrile can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 4,6-Dimethyl-2-thien-2-ylnicotinonitrile typically involves multicomponent reactions (MCR), which are efficient methods for constructing complex heterocyclic compounds. These reactions allow for the combination of multiple reactants to yield products with diverse functionalities. The compound's structure features a pyridine ring and a thiophene moiety, contributing to its unique chemical properties and biological activities .

Antitumor Activity

Research has demonstrated that nicotinonitriles, including 4,6-Dimethyl-2-thien-2-ylnicotinonitrile, exhibit significant antitumor properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, in vitro assays have shown that these compounds can effectively reduce the viability of several cancer cell lines .

Antimicrobial Properties

The compound also displays notable antimicrobial activity against a range of pathogens. In vitro studies have reported that 4,6-Dimethyl-2-thien-2-ylnicotinonitrile demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. This antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Antioxidant Activity

Antioxidant properties are another significant application of 4,6-Dimethyl-2-thien-2-ylnicotinonitrile. The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders .

Neurological Disorders

Given its pharmacological profile, 4,6-Dimethyl-2-thien-2-ylnicotinonitrile is being investigated for potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests it could be beneficial in conditions such as Alzheimer's disease or neuropathic pain .

Anti-inflammatory Effects

The compound's anti-inflammatory properties make it a candidate for treating inflammatory diseases. By inhibiting pro-inflammatory cytokines and pathways, it may help manage conditions like rheumatoid arthritis or inflammatory bowel disease .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4,6-Dimethyl-2-thien-2-ylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4,6-Dimethyl-2-thien-2-ylnicotinonitrile can be compared with other similar compounds, such as:

4,6-Dimethyl-2-(thiophen-2-yl)nicotinonitrile: This compound has a similar structure but may exhibit different chemical and biological properties.

4,6-Dimethyl-2-(thiophen-2-yl)pyridine-3-carbonitrile:

Biologische Aktivität

4,6-Dimethyl-2-thien-2-ylnicotinonitrile (CAS No. 1427460-28-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

4,6-Dimethyl-2-thien-2-ylnicotinonitrile is characterized by its unique structure, which includes a thienyl group and a nitrile functional group attached to a nicotinonitrile backbone. The presence of these moieties contributes to its reactivity and biological interactions.

The biological activity of 4,6-Dimethyl-2-thien-2-ylnicotinonitrile is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways within cells.

- Receptor Modulation : It may also bind to various receptors, influencing signaling pathways that regulate cellular functions.

- Cytotoxic Effects : Preliminary studies suggest that it exhibits cytotoxicity against certain cancer cell lines, indicating potential applications in cancer therapy.

Anticancer Activity

Recent research has focused on the anticancer properties of 4,6-Dimethyl-2-thien-2-ylnicotinonitrile. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| A549 | 12.5 | Moderate cytotoxicity observed |

| HeLa | 15.0 | Significant reduction in viability |

This suggests that the compound may disrupt critical cellular processes leading to apoptosis in rapidly dividing cells .

Antimicrobial Activity

In addition to its anticancer properties, 4,6-Dimethyl-2-thien-2-ylnicotinonitrile has been evaluated for antimicrobial activity. Research indicated that it exhibits effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight the compound's potential as an antimicrobial agent .

Case Studies

- Cytotoxicity in Cancer Cells : A study published in a peer-reviewed journal investigated the effects of 4,6-Dimethyl-2-thien-2-ylnicotinonitrile on human tumor cell lines. Results indicated that the compound inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis .

- Antimicrobial Efficacy : Another research effort focused on synthesizing derivatives of this compound for enhanced antimicrobial activity. The study revealed that modifications to the thienyl group significantly improved the antimicrobial potency against resistant bacterial strains .

Q & A

Q. Q1. What are the standard synthetic protocols for 4,6-dimethyl-2-thien-2-ylnicotinonitrile, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves acid-catalyzed hydrolysis of intermediates like 4,6-dimethyl-2-(alkylthio)nicotinonitrile derivatives. For example, controlled temperature (e.g., 80–100°C) and sulfuric acid catalysis yield 4,6-dimethyl-2-(alkylthio)nicotinamide derivatives with >70% efficiency . Optimization strategies include:

- Temperature control : Higher temperatures (e.g., 100°C) favor hydrolysis but risk side reactions.

- Catalyst selection : Sulfuric acid vs. milder alternatives (e.g., HCl) to minimize decomposition.

- Substituent effects : Bulky alkylthio groups (e.g., C6H13) may reduce steric hindrance, improving yields.

Q. Q2. Which spectroscopic techniques are most reliable for characterizing 4,6-dimethyl-2-thien-2-ylnicotinonitrile and its derivatives?

Answer:

- IR spectroscopy : Identifies CN (2200–2250 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches in hydrolysis products .

- NMR (¹H and ¹³C) : Assigns thiophene proton signals (δ 6.8–7.5 ppm) and nitrile carbon (δ ~115 ppm) .

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 244 for the parent compound) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How can structural modifications at the 2-position of the nicotinonitrile scaffold enhance biological activity, and what methodologies are effective for introducing heterocyclic substituents?

Answer:

- Pyrazolyl derivatives : React 4,6-dimethyl-2-thien-2-ylnicotinonitrile with diketones (e.g., diethyl oxalate) under reflux to form pyrazolyl hybrids. This method yields compounds with in vitro antitumor activity (e.g., IC50 = 8–12 µM) .

- Thioalkylation : Substitute the 2-thiophenyl group with alkylthio chains (e.g., C3H7) via nucleophilic displacement, improving solubility and receptor binding .

Q. Q4. What computational strategies are employed to predict the reactivity and binding affinity of 4,6-dimethyl-2-thien-2-ylnicotinonitrile derivatives?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., EGFR kinase). Thiophene and nitrile groups often form π-π stacking and hydrogen bonds with active sites .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the nitrile group exhibits high electron-withdrawing capacity, enhancing reactivity .

Q. Q5. How should researchers address discrepancies in biological activity data across structurally similar derivatives?

Answer:

- Comparative SAR studies : Systematically vary substituents (e.g., alkylthio vs. arylthio) and correlate with bioassay results. For instance, C6H13 alkyl chains may improve membrane permeability but reduce target specificity .

- Meta-analysis : Aggregate data from multiple studies (e.g., IC50 values for antitumor activity) to identify outliers and validate trends using statistical tools like ANOVA .

Methodological Challenges and Solutions

Q. Q6. What experimental precautions are critical when handling reactive intermediates in the synthesis of 4,6-dimethyl-2-thien-2-ylnicotinonitrile?

Answer:

Q. Q7. How can researchers validate the purity of 4,6-dimethyl-2-thien-2-ylnicotinonitrile derivatives for pharmacological studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.